
N-Ethyl-3,4-dihydro-N-(4-methoxyphenyl)-2H-1-benzopyran-2-methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Ethyl-3,4-dihydro-N-(4-methoxyphenyl)-2H-1-benzopyran-2-methanamine is a synthetic organic compound that belongs to the class of benzopyran derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the methoxyphenyl group and the benzopyran moiety suggests that this compound may exhibit interesting pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-3,4-dihydro-N-(4-methoxyphenyl)-2H-1-benzopyran-2-methanamine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzopyran Core: This can be achieved through cyclization reactions involving phenolic compounds and appropriate aldehydes or ketones.
Introduction of the Methoxyphenyl Group: This step may involve electrophilic aromatic substitution reactions.
Final Assembly: The final step would involve coupling the intermediate compounds to form the desired product.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques like recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-Ethyl-3,4-dihydro-N-(4-methoxyphenyl)-2H-1-benzopyran-2-methanamine can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert ketones or aldehydes to alcohols.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially on the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
N-Ethyl-3,4-dihydro-N-(4-methoxyphenyl)-2H-1-benzopyran-2-methanamine may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its effects on biological systems, including enzyme interactions and cellular responses.
Medicine: Potential therapeutic applications, such as anti-inflammatory, antioxidant, or anticancer properties.
Industry: Use in the development of new materials or as intermediates in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of N-Ethyl-3,4-dihydro-N-(4-methoxyphenyl)-2H-1-benzopyran-2-methanamine would depend on its specific biological targets. Generally, compounds like this may interact with enzymes, receptors, or other proteins, modulating their activity. The methoxyphenyl group and benzopyran core might contribute to binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- N-Methyl-3,4-dihydro-N-(4-methoxyphenyl)-2H-1-benzopyran-2-methanamine
- N-Ethyl-3,4-dihydro-N-(4-hydroxyphenyl)-2H-1-benzopyran-2-methanamine
Uniqueness
N-Ethyl-3,4-dihydro-N-(4-methoxyphenyl)-2H-1-benzopyran-2-methanamine may be unique in its specific substitution pattern, which can influence its pharmacological profile and chemical reactivity. The presence of the ethyl group and methoxyphenyl moiety can affect its solubility, stability, and interaction with biological targets.
Propiedades
Número CAS |
81816-85-5 |
|---|---|
Fórmula molecular |
C19H22NO2+ |
Peso molecular |
296.4 g/mol |
Nombre IUPAC |
2H-chromen-2-yl-ethyl-methyl-phenylmethoxyazanium |
InChI |
InChI=1S/C19H22NO2/c1-3-20(2,21-15-16-9-5-4-6-10-16)19-14-13-17-11-7-8-12-18(17)22-19/h4-14,19H,3,15H2,1-2H3/q+1 |
Clave InChI |
NTLXGHCWULWSGW-UHFFFAOYSA-N |
SMILES canónico |
CC[N+](C)(C1C=CC2=CC=CC=C2O1)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


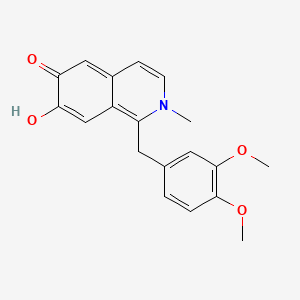

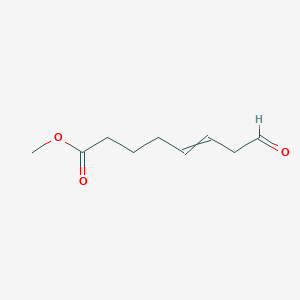
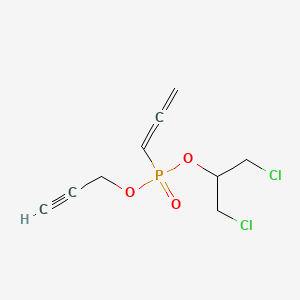

![1,3-Bis[(oxiran-2-yl)methyl]pteridine-2,4(1H,3H)-dione](/img/structure/B14411499.png)

![N,N-Diethyl-2-{[4-(phenylethynyl)pyrimidin-2-yl]oxy}ethan-1-amine](/img/structure/B14411511.png)

![Methyl 2-amino-5,6,7,8-tetrahydro-4H-thieno[2,3-C]azepine-3-carboxylate hydrochloride](/img/structure/B14411529.png)
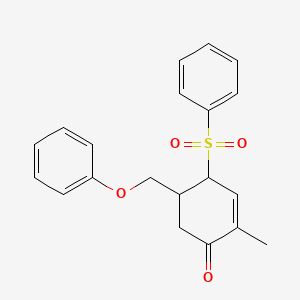

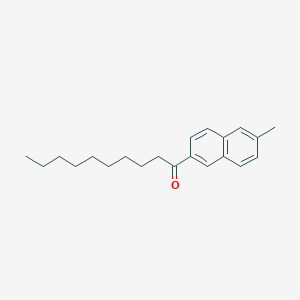
![4-[(E)-(1,3-Dioxo-1,3-diphenylpropan-2-yl)diazenyl]benzoic acid](/img/structure/B14411555.png)
